2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Description

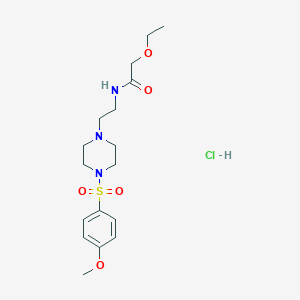

The compound 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a piperazine-based acetamide derivative featuring a 4-methoxyphenyl sulfonyl substituent on the piperazine ring, an ethoxyacetamide chain, and a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name |

2-ethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S.ClH/c1-3-25-14-17(21)18-8-9-19-10-12-20(13-11-19)26(22,23)16-6-4-15(24-2)5-7-16;/h4-7H,3,8-14H2,1-2H3,(H,18,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYABKLZLLJQOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Piperazine Sulfonyl Substituents

- Analogues :

- 2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-28-9): Features dual fluorine atoms on the phenyl rings, increasing lipophilicity and metabolic stability compared to the methoxy group .

- 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride (CAS 1185170-41-5): Incorporates a dioxoisoindolinyl group, which may enhance π-π stacking interactions but reduce solubility due to the aromatic system .

Acetamide Side Chain Modifications

- Target Compound : The ethoxy group in the acetamide side chain balances hydrophilicity and steric bulk.

- Thiazole Derivatives (e.g., compound 13 in ): Thiazole rings introduce heterocyclic rigidity, favoring interactions with enzymes like matrix metalloproteinases (MMPs) .

Physicochemical Properties

Note: Exact molecular formula for the target compound inferred from structural analogues.

Biological Activity

2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, with the CAS number 1189657-34-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.9 g/mol. The chemical structure includes a piperazine moiety, which is commonly associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1189657-34-8 |

| Molecular Formula | C₁₇H₂₈ClN₃O₅S |

| Molecular Weight | 421.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that piperazine derivatives can demonstrate activity against Gram-positive and Gram-negative bacteria.

The proposed mechanism of action for compounds in this class includes:

- Inhibition of Protein Synthesis : Compounds may interfere with bacterial ribosomal function.

- Disruption of Cell Membrane Integrity : Some derivatives can compromise the integrity of bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that similar piperazine compounds exhibited Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 15.625 to 125 μM, indicating moderate to high antibacterial efficacy .

- Antifungal Properties : Research has also highlighted antifungal activity against Candida species, where certain derivatives showed effective inhibition of biofilm formation without affecting planktonic cells .

- Biofilm Inhibition : The compound's ability to inhibit biofilm formation was evaluated, suggesting a quorum-sensing mediated mechanism which is crucial in treating persistent infections associated with biofilms .

Summary of Biological Activity

The biological activity of this compound is characterized by its potential antimicrobial effects, particularly against Gram-positive bacteria and fungi. Its mechanism likely involves disrupting cellular processes critical for microbial survival.

Q & A

Q. What are the key steps in synthesizing 2-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, and how is purity ensured?

The synthesis involves:

- Coupling reactions : Reacting the piperazine-sulfonyl intermediate with 2-ethoxyacetamide derivatives under nucleophilic substitution conditions .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ ~255 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, e.g., sulfonyl piperazine protons at δ 3.2–3.8 ppm and ethoxy methylene protons at δ 4.1–4.3 ppm .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~510) .

- Infrared (IR) spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Q. What physicochemical properties are critical for its formulation in biological studies?

- Solubility : Hydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS at pH 7.4) for in vitro assays .

- Stability : pH-dependent degradation in acidic conditions (e.g., t½ <24 hrs at pH 2), requiring storage at -20°C in desiccated form .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Solvent selection : Use dimethylformamide (DMF) or acetonitrile to enhance nucleophilic substitution efficiency .

- Temperature control : Maintain reactions at 50–60°C to avoid thermal decomposition of the sulfonyl-piperazine intermediate .

- Catalytic additives : Employ triethylamine (TEA) to neutralize HCl byproducts during amide bond formation .

Q. How should researchers resolve contradictory pharmacological data (e.g., variable IC50 values across assays)?

- Assay validation : Replicate experiments in orthogonal models (e.g., cell-free enzymatic vs. cell-based assays) to confirm target specificity .

- Dose-response refinement : Use 8–10 concentration points with Hill slope analysis to improve IC50 accuracy .

- Metabolic interference testing : Pre-incubate compounds with liver microsomes to assess stability and active metabolite formation .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

- Chemical proteomics : Employ affinity chromatography with immobilized compound analogs to capture binding proteins, followed by LC-MS/MS identification .

- Kinase profiling panels : Screen against ~300 kinases to map off-target effects (e.g., PI3K or MAPK family inhibition) .

Q. How can stability studies predict degradation pathways under physiological conditions?

- Forced degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic (UV light) stressors .

- LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide derivatives from oxidation) and quantify their cytotoxicity .

Methodological Design Questions

Q. What in vitro models are appropriate for initial neuropharmacological screening?

- Receptor binding assays : Use rat cortical membranes for σ-receptor affinity studies (Ki <100 nM suggests therapeutic potential) .

- Neuronal cell lines : Differentiated SH-SY5Y cells for assessing neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis) .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- Analog synthesis : Modify the ethoxy group (e.g., replace with cyclopropoxy) or piperazine substituents (e.g., fluorophenyl vs. methoxyphenyl) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity, guiding rational design .

Q. What experimental designs control for batch-to-batch variability in preclinical studies?

- Randomized block designs : Assign compound batches to animal cohorts to minimize confounding .

- Stability-indicating assays : Monitor purity and potency of each batch via HPLC before in vivo administration .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Docking validation : Compare AutoDock Vina results with crystal structures of homologous targets (e.g., σ-1 receptor) to refine pose rankings .

- Free energy calculations : Apply molecular dynamics (MD) with MM-GBSA to improve binding affinity predictions .

Q. What statistical approaches are recommended for multi-parametric pharmacological data?

- Multivariate analysis : Principal component analysis (PCA) to cluster compounds based on activity, toxicity, and physicochemical profiles .

- Meta-analysis : Pool data from independent studies using random-effects models to resolve conflicting efficacy reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.